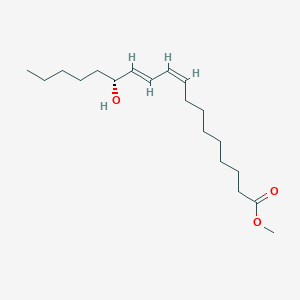

(+)-Coriolic acid methyl

Description

Structure

3D Structure

Properties

CAS No. |

10219-70-2 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m1/s1 |

InChI Key |

ZVMLLPSSQZSZOA-POEMTPSNSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of + Coriolic Acid Methyl

Chemo-Enzymatic Synthesis Approaches to (+)-Coriolic Acid

Chemo-enzymatic methods offer an efficient pathway to (+)-coriolic acid by combining the selectivity of enzymatic reactions with traditional chemical transformations. A key enzyme in this process is lipoxygenase, which catalyzes the stereospecific oxygenation of linoleic acid.

Optimization of Lipoxygenase-Mediated Reactions for 13-S-Hydroperoxy-9Z,11E-octadecadienoic Acid Production

The production of the crucial intermediate, 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HPODE), through lipoxygenase-mediated reactions has been a focal point of optimization studies. researchgate.nettandfonline.com Research has demonstrated that by carefully controlling reaction parameters, the yield and purity of 13(S)-HPODE can be significantly enhanced. researchgate.nettandfonline.comresearchgate.net

Key parameters that have been optimized include oxygen pressure, temperature, pH, enzyme concentration, and substrate concentration. tandfonline.comresearchgate.nettandfonline.com For instance, using soybean lipoxygenase-1, optimal conditions were identified as an oxygen pressure of 2.5 bar, a temperature of 5°C, a pH of 11, an enzyme concentration of 4 mg/ml, and a substrate concentration of 0.1 M. tandfonline.comresearchgate.nettandfonline.com These optimized conditions allowed for the synthesis of gram-scale quantities of (+)-coriolic acid with a high enantiomeric excess (97%) and a yield of 54% starting from linoleic acid. tandfonline.comresearchgate.nettandfonline.com

Table 1: Optimized Parameters for 13(S)-HPODE Production

| Parameter | Optimal Value |

| Oxygen Pressure | 2.5 bar |

| Temperature | 5°C |

| pH | 11 |

| Enzyme Concentration | 4 mg/ml |

| Substrate Concentration | 0.1 M |

Application of Soybean Lipoxygenase in Chemo-Enzymatic Routes

Soybean lipoxygenase (SLOX), particularly isoenzyme LOX-1, is a widely utilized biocatalyst in the chemo-enzymatic synthesis of (+)-coriolic acid. researchgate.nettandfonline.comtandfonline.com This enzyme exhibits high selectivity, preferentially forming the (n-6)-S-hydroperoxide from polyunsaturated fatty acids. tandfonline.com The application of SLOX has been successful in producing not only (+)-coriolic acid but also other valuable compounds like Lipoxin A. tandfonline.com

The process typically involves the conversion of linoleic acid into 13(S)-HPODE by SLOX, followed by a reduction step to yield (+)-coriolic acid. tandfonline.comtandfonline.comresearchgate.net The crude extract or partially purified enzyme can be used, and various reaction setups, including immobilization and biphasic systems, have been explored. researchgate.net The pH of the reaction medium plays a crucial role in the product profile of soybean lipoxygenase-1, with the formation of (9S)-hydroperoxide being favored at lower pH values (below 8.5) and blocked by methyl esterification of linoleic acid. nih.gov

Role of Reducing Agents in Enzymatic Synthesis (e.g., Cysteine)

In the chemo-enzymatic synthesis of hydroxy fatty acids, reducing agents are essential for the conversion of the hydroperoxy intermediates to the final hydroxyl products. Cysteine is a commonly employed mild reducing agent in this context. nih.govnih.gov

The use of cysteine offers an efficient and straightforward method for producing hydroxy fatty acids. nih.gov For example, in a system using a recombinant 9-lipoxygenase, the synchronous addition of the enzyme, linoleic acid, and cysteine resulted in high yields of 9-hydroxy-10(E),12(Z)-octadecadienoic acid (9-HOD). nih.gov However, it's important to note that autoxidizing cysteine can also lead to the irreversible inactivation of the lipoxygenase enzyme, an effect that can be mitigated by the presence of catalase or anaerobic conditions. tandfonline.com The inactivation is believed to occur through an oxidative mechanism. tandfonline.com

Chemo-Enzymatic Enantiospecific Synthesis Mediated by Immobilized Alcohol Dehydrogenase

An alternative chemo-enzymatic route to (+)-coriolic acid involves the use of immobilized alcohol dehydrogenase (ADH). This method provides a highly enantiospecific synthesis of the target molecule. researchgate.netresearchgate.netmolaid.com

A key step in this pathway is the stereospecific reduction of a corresponding bromo vinyl ketone using ADH from baker's yeast, along with a cofactor like NAD(P)H, immobilized on a solid support such as Nucleosil 120-5 C18. researchgate.netresearchgate.net This enzymatic reduction yields (S)-(E)-(+)-1-Bromo-1-octene-3-ol with high optical purity (97.4% enantiomeric excess) and in good yield (85%). researchgate.netresearchgate.net This chiral intermediate is then converted to (S)-coriolic acid. researchgate.netresearchgate.netrsc.org Despite its utility, baker's yeast ADH is known to be unstable under various operational conditions. researchgate.net

Asymmetric Synthesis Methodologies for (+)-Coriolic Acid

Asymmetric synthesis provides a powerful alternative to chemo-enzymatic methods, allowing for the construction of chiral molecules like (+)-coriolic acid from achiral or simpler chiral precursors with a high degree of stereocontrol.

γ-Hydroxy α,β-Unsaturated Amides as Intermediates in Asymmetric Routes

An efficient asymmetric synthetic route to (+)-coriolic acid utilizes γ-hydroxy α,β-unsaturated amides as key intermediates. researchgate.net This methodology involves a one-pot process where 3,4-dihydroxy N-methoxy-N-methyl amides are treated with thionyl chloride followed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to generate the corresponding γ-hydroxy α,β-unsaturated amides in good yields. researchgate.net This approach serves as a synthetic equivalent for γ-hydroxy α,β-unsaturated ketones or aldehydes. researchgate.net Based on this strategy, a concise synthesis of natural (+)-coriolic acid has been developed. researchgate.net

Transition Metal-Catalyzed Cross-Metathesis for (S)-Coriolic Acid Methyl Ester Synthesis

A notable synthetic route to (S)-Coriolic acid methyl ester involves a transition metal-catalyzed cross-metathesis (CM) reaction. nih.gov This modern synthetic strategy offers an efficient pathway from readily available renewable resources. nih.gov The synthesis utilizes methyl oleate, which undergoes a cross-metathesis reaction with a suitable partner in the presence of a specific molybdenum catalyst. nih.govresearchgate.net

Chemical Derivatization and Oxidation Reactions Involving (+)-Coriolic Acid

(+)-Coriolic acid and its derivatives are subject to various chemical transformations, including standard derivatization techniques and complex oxidation reactions that mimic biological processes.

The conversion of carboxylic acids like coriolic acid into their corresponding methyl esters is a common procedure for analysis and further chemical modification. researchgate.net Diazomethane (CH₂N₂) is a well-established reagent for this purpose, reacting efficiently with carboxylic acids to yield methyl esters. libretexts.orglibretexts.org The reaction mechanism involves a straightforward two-step process. libretexts.org Initially, an acid-base reaction occurs where the acidic proton of the carboxylic acid is transferred to the diazomethane. libretexts.orgyoutube.com The resulting carboxylate anion then acts as a nucleophile in a subsequent S_N2 reaction, attacking the protonated diazomethane. libretexts.org This leads to the formation of the methyl ester and the release of nitrogen gas, which is an excellent leaving group, driving the reaction to completion. libretexts.orgyoutube.com

Due to the hazardous and explosive nature of diazomethane, safer alternatives such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are often preferred. tcichemicals.com TMS-diazomethane can be used to achieve high yields in the methyl esterification of protected amino acids and is considered easier to handle. tcichemicals.com The esterification of coriolic acid is frequently performed to facilitate isolation and characterization of products from other reactions, such as oxidation studies. researchgate.net

The polyunsaturated structure of coriolic acid makes it susceptible to free radical oxidation, a process of significant interest due to its relevance in lipid peroxidation and oxidative stress.

The Fenton reagent, a solution of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, is a classic system for generating hydroxyl radicals (HO•) and studying free radical oxidation pathways. nih.govwikipedia.orgbibliotekanauki.pl When (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid (coriolic acid) is treated with the Fenton reagent (Fe²⁺/EDTA/H₂O₂) in a phosphate (B84403) buffer at pH 7.4, it undergoes significant oxidation. nih.govkisti.re.kr After several hours, over 80% of the substrate is consumed, leading to a distinct pattern of oxidation products. nih.govkisti.re.kr

For characterization, the products are typically isolated as their methyl esters. nih.gov The major products have been identified and quantified, providing insight into the reaction pathways. nih.govkisti.re.kr

Table 1: Major Products from Fenton Reagent-Induced Oxidation of Coriolic Acid nih.govkisti.re.kr

| Product Name (as Methyl Ester) | Yield |

| (9Z,11E)-13-oxo-9,11-octadecadienoate methyl ester | 40% |

| (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester | 15% |

| (10E)-9-hydroxy-13-oxo-10-octadecenoate methyl ester | 10% |

Peroxynitrite (ONOO⁻), a potent biological oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (•O₂⁻), also reacts with coriolic acid. researchgate.netnih.gov The reaction of coriolic acid with peroxynitrite at a physiological pH of 7.4, followed by methylation with diazomethane, yields a mixture of products. researchgate.net Notably, this reaction produces the same primary oxidation products (the oxo-diene, epoxy-alcohol, and hydroxy-ketone) as observed with the Fenton reagent. researchgate.net

In addition to these, the reaction with peroxynitrite generates unique nitrated compounds. researchgate.net An unexpected chain rearrangement occurs, leading to the formation of two diastereoisomeric nitrated products which have been identified through extensive NMR and mass spectrometry analysis. researchgate.net

Table 2: Nitrated Products from Peroxynitrite Reaction with Coriolic Acid researchgate.net

| Product Name (as Methyl Ester) |

| Diastereoisomeric methyl (12S)-10,11-epoxy-12-hydroxy-9-nitromethylheptadecanoates |

The formation of these nitrated products was confirmed to retain the deuterium (B1214612) label when [13-²H]coriolic acid was used, indicating the C-13 position is not the primary site of initial attack in this specific transformation pathway. researchgate.net

The mechanism of free radical oxidation of coriolic acid by the Fenton reagent has been investigated through mechanistic experiments, including the use of deuterium labeling. nih.govkisti.re.kr These studies provide strong evidence that the primary event in the oxidation pathway is a hydrogen-atom abstraction (HAT) from the C-13 position. nih.govkisti.re.kr A hydrogen atom transfer is a fundamental chemical reaction where a neutral hydrogen atom is removed from a substrate by a radical species. wikipedia.orgnih.gov

The abstraction of the hydrogen atom from the carbon bearing the hydroxyl group (C-13) leads to the formation of a radical intermediate. nih.govkisti.re.kr A key piece of evidence supporting this mechanism is the observed loss of the original S-configuration at the C-13 center in the resulting oxidation products. nih.govkisti.re.kr This loss of stereospecificity is consistent with the formation of a planar or rapidly inverting radical intermediate at C-13, which is then quenched to form the final products. nih.gov

Preparation of Hydroxydienoic and Ketodienoic Compounds from Linoleic Acid Precursors

The synthesis of hydroxydienoic and ketodienoic compounds from linoleic acid is a significant area of research, driven by the biological importance of these oxidized fatty acids. Both chemical and enzymatic strategies have been developed to access these molecules, including the notable compound (+)-Coriolic acid. These methods often begin with linoleic acid or its methyl ester, transforming the polyunsaturated fatty acid into more functionalized derivatives.

A prevalent chemical method involves the allylic oxidation of methyl linoleate. One concise approach utilizes selenium dioxide (SeO₂) to selectively oxidize the methyl ester of linoleic acid. nih.govresearchgate.net This reaction yields a mixture of monohydroxylated derivatives, including the methyl esters of 13-hydroxy-9Z,11E-octadecadienoic acid (coriolic acid methyl ester), 13-hydroxy-9E,11E-octadecadienoic acid, 9-hydroxy-10E,12Z-octadecadienoic acid, and 9-hydroxy-10E,12E-octadecadienoic acid. researchgate.net Although this oxidative transformation can proceed in low yield, it offers a simplified route to these compounds from readily available methyl linoleate. nih.govresearchgate.net The resulting isomers can typically be separated using standard phase column chromatography. nih.gov Further oxidation of the resulting hydroxydienoic acids can lead to the corresponding ketodienoic compounds. For instance, the reaction of (13S,9Z,11E)-13-hydroxy-9,11-octadecadienoic acid (coriolic acid) with an oxidizing agent like the Fenton reagent yields (9Z,11E)-13-oxo-9,11-octadecadienoic acid as a major product. researchgate.net

Chemoenzymatic synthesis represents a powerful alternative, often providing high stereoselectivity. Lipoxygenases (LOXs), particularly from soybean, are widely used for this purpose. researchgate.netbac-lac.gc.ca These enzymes catalyze the dioxygenation of linoleic acid to form hydroperoxy derivatives. Specifically, soybean lipoxygenase-1 converts linoleic acid primarily into 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). researchgate.netuu.nl This hydroperoxide intermediate is then reduced to the corresponding hydroxy fatty acid, (+)-coriolic acid. The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or cysteine. bac-lac.gc.cauu.nl This two-step, one-pot procedure allows for the synthesis of gram quantities of (+)-coriolic acid with high enantiomeric excess. researchgate.net

The formation of ketodienoic compounds, such as 9-oxo-10,12-octadecadienoic acid and 13-oxo-9,11-octadecadienoic acid, can occur alongside hydroxy derivatives during lipid peroxidation processes. nih.gov These keto compounds can also be synthesized and subsequently reduced by agents like potassium borohydride (KBH₄) in methanol (B129727) to yield the corresponding hydroxydienoic compounds. researchgate.netlookchem.com

The table below summarizes various synthetic approaches for preparing hydroxydienoic and ketodienoic compounds from linoleic acid precursors.

| Starting Material | Key Reagent(s) | Major Product(s) | Reported Yield | Reference(s) |

| Methyl linoleate | Selenium dioxide (SeO₂) | Methyl 13-hydroxy-9Z,11E-octadecadienoic acid & other isomers | Low | nih.govresearchgate.net |

| Linoleic acid | Soybean Lipoxygenase-1, Oxygen | 13-(S)-Hydroperoxy-9Z,11E-octadecadienoic acid | Not specified | researchgate.netuu.nl |

| 13-(S)-Hydroperoxy-9Z,11E-octadecadienoic acid | Reducing agent (e.g., NaBH₄) | (+)-Coriolic acid | 54% (from linoleic acid) | researchgate.net |

| Linoleic acid | Soybean Lipoxygenase, Cysteine | (+)-Coriolic acid | >70% | bac-lac.gc.ca |

| Coriolic acid | Fenton reagent (Fe²⁺/EDTA/H₂O₂) | 13-Oxo-9,11-octadecadienoic acid | 40% | researchgate.net |

| Ketodienoic compounds | Potassium borohydride (KBH₄) | Hydroxydienoic compounds | Not specified | researchgate.netlookchem.com |

Biosynthetic Pathways and Enzymatic Aspects of + Coriolic Acid Methyl

Endogenous Biosynthesis in Plants

Plants have evolved intricate biochemical pathways to produce a diverse array of fatty acids, including hydroxylated forms like coriolic acid. These compounds often play crucial roles in plant physiology, from energy storage to defense against pathogens.

Occurrence in Plant Seed Oils

Coriolic acid is notably present in the seed oils of certain plant species. One of the most significant sources is the seed oil of Coriaria nepalensis, which can contain up to 66% coriolic acid. core.ac.uk Another species, Coriaria myrtifolia, also accumulates a substantial amount, with its seed lipids containing around 5% coriolic acid. core.ac.uk Additionally, coriolic acid has been identified in the seed oil of Dimorphotheca sinuata. rsc.org The high concentration of this specific hydroxy fatty acid in these seed oils suggests a specialized biosynthetic pathway and a potential physiological or ecological role for the compound in these plants.

Role in Plant Self-Defense Mechanisms

Coriolic acid and its derivatives are recognized as self-defensive substances in plants, particularly in the context of pathogen attacks. In rice plants (Oryza sativa), coriolic acid is produced as a defense mechanism against the rice blast disease caused by the fungus Magnaporthe oryzae. researchgate.netnih.govcragenomica.es Research has shown that the application of iron can enhance the rice plant's immune system, leading to an increased resistance against this devastating pathogen. cragenomica.es This defense response involves the activation of various defense-related genes and the production of antimicrobial compounds, including coriolic acid. researchgate.netmdpi.com The presence of coriolic acid contributes to the plant's ability to limit the progression of the fungal infection. researchgate.netacs.org

The antifungal properties of coriolic acid are not limited to rice. Studies have demonstrated its inhibitory effects against various filamentous fungi, such as Aspergillus niger and Penicillium roqueforti. acs.org This broad-spectrum antifungal activity underscores its importance in plant defense. acs.org

Accumulation and Metabolism in Specialized Fatty Acid Pathways

The accumulation of high levels of unusual fatty acids, such as coriolic acid, in plants like the castor bean (Ricinus communis) points to highly specific metabolic channeling. csic.esresearchgate.netnih.gov While castor beans are primarily known for their high content of ricinoleic acid, studies using castor seed microsomes have investigated the metabolism of structurally similar fatty acids, including coriolic acid. csic.esresearchgate.netnih.gov

These studies revealed that while the castor biosynthetic machinery can metabolize various hydroxylated fatty acids, there are clear substrate preferences. For instance, coriolic acid was found to be poorly metabolized into diacylglycerols (DAG) compared to ricinoleic acid. csic.es Furthermore, the enzyme responsible for the final step of triacylglycerol (TAG) synthesis, diacylglycerol acyltransferase (DGAT), showed much lower activity for coriolic acid compared to ricinoleic acid. csic.es This indicates that while the machinery exists, it is highly tuned for the plant's native hydroxylated fatty acid.

Microbial Biotransformation and Production

Microorganisms, particularly yeasts and fungi, offer alternative and sustainable routes for the production of valuable compounds like coriolic acid and its derivatives through biotransformation processes.

Biotransformation of Hydroxy Fatty Acids for Lactone Production

Lactones are cyclic esters that are widely used as flavor and fragrance compounds. mdpi.comdoaj.org Many of these lactones are derived from the microbial biotransformation of hydroxy fatty acids. mdpi.commdpi.comdtu.dk The process typically involves the shortening of the fatty acid chain through the β-oxidation pathway, followed by intramolecular cyclization to form the lactone ring. mdpi.comnih.gov

For example, (R)-δ-decalactone can be produced from the β-oxidative degradation of (13R)-coriolic acid found in the seed oil of Coriaria nepalensis. mdpi.com Similarly, (S)-δ-decalactone can be synthesized from (13S)-coriolic acid from Monnina emarginata seed oil. mdpi.com The yeast Yarrowia lipolytica is a well-studied organism for the biotransformation of hydroxy fatty acids into lactones. mdpi.com

Microbial Reduction of Ketone Precursors to (S)-13-Hydroxy-9Z,11E-octadecadienoic Acid by Yeasts

An alternative microbial approach to produce coriolic acid involves the reduction of a corresponding ketone precursor. (S)-13-Hydroxy-9Z,11E-octadecadienoic acid, another name for coriolic acid, has been successfully synthesized with high enantioselectivity through the microbial reduction of its ketone precursor using yeasts. researchgate.netnii.ac.jp This chemo-enzymatic method provides a stereospecific route to obtain the desired (S)-enantiomer, which is the naturally occurring form with significant biological activity. researchgate.net

Specific Strains for Coriolic Acid Production (e.g., Lactobacillus hammesi)

Certain strains of lactic acid bacteria (LAB) have demonstrated the ability to produce coriolic acid, primarily through the conversion of linoleic acid. Among these, Lactobacillus hammesi has been a notable focus of research.

Studies have shown that supplementing the culture medium of Lactobacillus hammesi DMS 16381 with linoleic acid leads to an increased production of coriolic acid (13-hydroxy-9,11-octadecadienoic acid). nih.govresearchgate.net This bioconversion process highlights the bacterium's inherent enzymatic machinery capable of hydroxylating fatty acids. The antifungal properties of the produced coriolic acid have been well-documented, showing inhibitory activity against fungi like Aspergillus niger and Penicillium roqueforti. nih.govresearchgate.net For instance, coriolic acid produced by L. hammesi displayed a minimum inhibitory concentration (MIC) of 0.7 g/L against A. niger. researchgate.netnih.gov

The conversion process by L. hammesi involves the enzymatic oxidation of linoleic acid. asm.org The resulting hydroxy fatty acids, including coriolic acid, contribute to the antifungal activity observed in sourdough fermentations where this bacterium is used. asm.org When used in sourdough bread, L. hammesi can accumulate monohydroxy fatty acids to concentrations of approximately 0.73 g/L, significantly extending the mold-free shelf life of the product. nih.govasm.org Other lactobacilli, such as Lactobacillus plantarum, have also been identified as producers of hydroxy fatty acids from linoleic and linolenic acids. bac-lac.gc.ca The ability of these bacteria to transform unsaturated fatty acids into valuable hydroxy fatty acids like coriolic acid underscores their potential as microbial cell factories. bac-lac.gc.ca

Table 1: Antifungal Activity of Hydroxy Fatty Acids Produced by Lactobacillus hammesi

| Compound | Indicator Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Monohydroxy fraction from L. hammesi | A. niger | 0.7 g/L |

| Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) | A. niger | 0.7 g/L |

| Coriolic acid (13-hydroxy-9,11-octadecadienoic acid) | P. roqueforti | 0.1 g/L |

| Ricinoleic acid (12-hydroxy-9-octadecenoic acid) | A. niger | 2.4 g/L |

Data sourced from multiple studies. researchgate.netnih.gov

Enzymatic Generation via Immobilized Lipoxygenase in Bioreactors

The enzymatic synthesis of coriolic acid can be efficiently conducted in bioreactors using immobilized lipoxygenase (LOX). This method offers a controlled, single-step process for converting linoleic acid into its hydroperoxy derivative, which is then reduced to coriolic acid. bac-lac.gc.ca

Research has demonstrated that both free and immobilized LOX can achieve high yields of coriolic acid, reaching 70% or more. bac-lac.gc.ca In these systems, a reducing agent such as cysteine is often used to facilitate the conversion of the intermediate hydroperoxide to the final hydroxy fatty acid. nih.govbac-lac.gc.ca Immobilized LOX has been successfully reused multiple times, maintaining significant productivity. For example, one study reported that immobilized LOX could be reused 10 times with a 64% yield from a 2 mmol/L linoleic acid solution and 3 times with a 40% yield from a much higher 100 mmol/L concentration. bac-lac.gc.ca

The use of packed-bed column bioreactors with immobilized LOX allows for the continuous oxygenation of linoleic acid. nih.gov However, challenges such as mass transfer limitations can arise. bac-lac.gc.ca The yield of coriolic acid with immobilized enzyme preparations can sometimes be lower than with free enzymes, a problem that may be addressed through optimized bioreactor design, such as a tubular rotating fed-batch bioreactor with a constant oxygen supply. bac-lac.gc.ca The optimization of large-scale preparations has focused on parameters like oxygen pressure, temperature, pH, and substrate concentration to maximize the yield of the hydroperoxide precursor to coriolic acid. researchgate.netresearchgate.net

Table 2: Performance of Immobilized Lipoxygenase in Coriolic Acid Synthesis

| Parameter | Value |

|---|---|

| Initial Linoleic Acid Concentration | 2 mmol/L |

| Yield after 10 reuses | 64% |

| Initial Linoleic Acid Concentration | 100 mmol/L |

| Yield after 3 reuses | 40% |

Data sourced from a study on single-step coriolic acid formation. bac-lac.gc.ca

Enzymatic Systems Involved in Hydroxylation and Oxidation

The biosynthesis of coriolic acid is governed by a sophisticated interplay of several enzyme families that catalyze specific hydroxylation and oxidation reactions.

Lipoxygenase-Catalyzed Oxygenation and Regiocontrol

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that play a central role in the synthesis of coriolic acid by catalyzing the regio- and stereoselective dioxygenation of polyunsaturated fatty acids like linoleic acid. d-nb.infonih.gov These enzymes activate the fatty acid and react it with molecular oxygen to produce a chiral hydroperoxide product with high purity. nih.gov

The reaction begins with the oxidation of the enzyme's iron center from Fe²⁺ to Fe³⁺. nih.gov LOX then abstracts a hydrogen atom from the linoleic acid backbone, creating a fatty acid radical. Molecular oxygen then inserts into this radical, forming a peroxyl radical, which is subsequently reduced to a hydroperoxy fatty acid, the precursor to coriolic acid. nih.gov The regiocontrol of this oxygenation is a key feature of LOX enzymes. Plant-derived lipoxygenases are typically classified as 9-LOX or 13-LOX, based on the specific carbon atom of linoleic acid they oxygenate. bac-lac.gc.ca Soybean LOX, for example, is often used to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE), the direct precursor to (+)-coriolic acid. researchgate.netresearchgate.net The conditions of the reaction, such as pH and temperature, can influence this regioselectivity. researchgate.netresearchgate.net

Peroxidase-Mediated Transformations of Hydroperoxides

Following the initial lipoxygenase-catalyzed oxygenation that forms a hydroperoxide (e.g., 13S-HPODE), peroxidases can be involved in the subsequent transformation of this intermediate into the final hydroxy fatty acid, coriolic acid. researchgate.net While simple chemical reduction (e.g., using sodium borohydride) is common in chemoenzymatic synthesis, enzymatic reduction can also occur. researchgate.net

Peroxidases catalyze the reduction of the hydroperoxy group (-OOH) to a hydroxyl group (-OH). However, the interaction is complex, as peroxidases, in the presence of hydrogen peroxide, can also mediate further oxidative reactions. nih.gov In some plant and fungal systems, it is suggested that the processing of hydroperoxides by peroxidases might lead to partial racemization of the final alcohol product. researchgate.net Furthermore, under certain conditions, fatty acid hydroperoxides can be transformed by hydroperoxide isomerases or lyases into other products like epoxy alcohols or aldehydes, highlighting the competitive nature of these enzymatic pathways. researchgate.netgrafiati.com

Cytochrome P450-Dependent Fatty Acid Hydroxylases

Cytochrome P450 monooxygenases (CYPs) represent another major class of enzymes capable of hydroxylating fatty acids, although their direct role in synthesizing coriolic acid from linoleic acid is less prominent than that of lipoxygenases. d-nb.infomdpi.com P450s are heme-thiolate proteins that typically insert one oxygen atom from O₂ into a substrate. d-nb.infomdpi.com

With respect to fatty acids, P450s can function as either hydroxylases or epoxidases. d-nb.info Fatty acid-hydroxylating P450s are categorized based on their regioselectivity, primarily as terminal (ω) or subterminal (in-chain) hydroxylases. d-nb.infowikipedia.org The CYP152 family, for instance, acts as peroxygenases that can hydroxylate long-chain fatty acids at the α- and β-positions in the presence of hydrogen peroxide. ebi.ac.uk While many P450 systems have been engineered for the production of various hydroxy fatty acids, their application for producing the specific 13-hydroxy-9,11-diene structure of coriolic acid is not as established as the LOX-based pathways. The natural pathway for coriolic acid predominantly relies on the high regioselectivity of 13-lipoxygenases. bac-lac.gc.caresearchgate.net

Biological Activities and Mechanistic Investigations of + Coriolic Acid Methyl in Vitro

Anti-inflammatory Mechanisms of Action

(+)-Coriolic acid methyl ester, also referred to in literature as (S)-coriolic acid methyl ester, demonstrates notable anti-inflammatory properties through several key mechanisms. These have been investigated primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation in vitro.

A key indicator of inflammation at the cellular level is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Research has shown that this compound ester is a potent inhibitor of NO production in LPS-stimulated macrophages. researchgate.netthieme-connect.com Studies have quantified this inhibitory effect, reporting a half-maximal inhibitory concentration (IC₅₀) value of 5.73 µM. This demonstrates its significant capacity to quell this aspect of the inflammatory response.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory process, controlling the expression of many pro-inflammatory genes. The anti-inflammatory activity of this compound ester is strongly linked to its ability to suppress NF-κB activation. researchgate.netijpsm.com In a luciferase reporter gene assay using LPS-stimulated RAW 264.7 cells, the compound inhibited NF-κB activation with an IC₅₀ value of 5.22 µM. This finding underscores a critical mechanism by which it exerts its anti-inflammatory effects.

While extracts from Chromolaena odorata have been shown to significantly reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), the specific contribution of this compound ester to this effect is not yet fully elucidated. ijpsm.comduocphamtim.vn One study noted that a different compound isolated from the plant, a chalcone, was responsible for inhibiting NO, TNF-α, IL-1β, and IL-6, while the fraction containing coriolic acid methyl ester was noted for its suppression of NO and NF-κB. duocphamtim.vn Therefore, while the parent plant extract has cytokine-lowering properties, further research is needed to directly attribute this specific action to the isolated methyl ester.

Mitogen-activated protein kinase (MAPK) signaling pathways, including p38 MAPK, are crucial in transmitting inflammatory signals. Pharmacological studies on extracts of Chromolaena odorata have demonstrated an ability to inhibit the p38 MAPK activation pathway. ijpsm.com However, the available scientific literature does not specifically identify this compound ester as the definitive agent responsible for this modulation. ijpsm.comresearchgate.net The inhibition of MAPK pathways is a known anti-inflammatory mechanism of the plant, but the role of its individual components, including the coriolic acid methyl ester, requires more targeted investigation.

Research comparing the bioactivity of this compound ester with its free acid counterpart, (+)-Coriolic acid, has revealed a significant difference in potency. Studies consistently show that the methyl esterification of the fatty acid enhances its anti-inflammatory activity. ijpsm.com The inhibitory effects on both NO production and NF-κB activation are markedly stronger for the methyl ester.

The IC₅₀ value of (+)-Coriolic acid for inhibiting NO production is 34.1 µM, whereas its methyl ester is nearly six times more potent. A similar enhancement is seen in the suppression of NF-κB activity, where the free acid has an IC₅₀ of 30.6 µM.

| Compound | Inhibition of NO Production (IC₅₀) | Suppression of NF-κB Activity (IC₅₀) |

|---|---|---|

| (+)-Coriolic acid | 34.1 µM | 30.6 µM |

| This compound ester | 5.73 µM | 5.22 µM |

Anticancer Research Applications in vitro

The potential of this compound ester in anticancer research has been explored, although less extensively than its anti-inflammatory properties. One study investigated the cytotoxic effects of a methanol (B129727) extract of Chromolaena odorata, which contains (S)-coriolic acid methyl ester. researchgate.net This extract demonstrated significant cytotoxicity against the HepG2 human liver cancer cell line, with an IC₅₀ value of 206.7 μg/ml. researchgate.net However, this value represents the activity of the entire extract, and the specific cytotoxic contribution or IC₅₀ value of the isolated this compound ester was not reported. Further studies are required to determine the direct in vitro anticancer efficacy of the purified compound.

Inhibition of Cancer Stem Cell Formation (e.g., Breast Cancer Stem Cells)

Current scientific literature lacks specific studies on the in vitro effects of this compound on the inhibition of cancer stem cell formation. Research has primarily focused on its parent compound, coriolic acid, which has been shown to inhibit the formation of mammospheres in breast cancer cell lines. nih.govresearchgate.net However, equivalent investigations for the methyl ester derivative have not been reported.

Induction of Cancer Cell Apoptosis

There is a gap in the existing research regarding the specific ability of this compound to induce apoptosis in cancer cells in vitro. While studies have demonstrated that coriolic acid can trigger apoptotic processes in breast cancer stem cells nih.govresearchgate.net, similar mechanistic studies have not been conducted for this compound.

Regulation of Oncogenic Transcription Factors (e.g., c-Myc)

The regulatory effects of this compound on oncogenic transcription factors such as c-Myc have not been documented in published scientific studies. The parent compound, coriolic acid, has been found to decrease both the transcriptional and translational levels of the c-Myc gene in breast cancer stem cells. nih.govnih.govmdpi.com However, it remains undetermined whether this compound possesses similar activity.

Impact on Cancer Cell Phenotypes (e.g., CD44high/CD24low subpopulation)

Specific data on the impact of this compound on cancer cell phenotypes, such as the CD44high/CD24low subpopulation characteristic of breast cancer stem cells, is not available in the current body of scientific research. Studies have shown that coriolic acid can reduce this specific cell population nih.govresearchgate.net, but these findings have not been extended to its methyl ester.

Inhibition of Cell Proliferation (e.g., Colon Cancer Cells)

There are no specific in vitro studies that have investigated the inhibitory effects of this compound on the proliferation of colon cancer cells. Research on the parent compound, coriolic acid, has indicated that it can inhibit the proliferation of both murine and human colon cancer cells. nih.gov

Anti-metastatic Effects via Adhesion Inhibition

The potential anti-metastatic effects of this compound through the inhibition of cell adhesion have not been a subject of direct scientific investigation. Its parent compound, coriolic acid, has been noted for its ability to inhibit the adhesion of tumor cells to the vascular endothelium, a key step in metastasis. targetmol.com

Anthelmintic Activity Studies

(S)-Coriolic acid, the stereoisomer corresponding to (+)-Coriolic acid, has demonstrated notable anthelmintic properties. Studies on extracts from the plant Chromolaena odorata, which contain (S)-coriolic acid methyl ester, have indicated anthelmintic effects. globinmed.comstuartxchange.orgresearchgate.net For instance, a methanol extract of the dried leaves of C. odorata showed dose-dependent anthelmintic activity against the adult Indian earthworm, Pheretima posthuma. globinmed.com Furthermore, S-coriolic acid isolated from mushroom cultures has been shown to possess strong anthelmintic activity against the nematode Caenorhabditis elegans. mdpi.com While these findings suggest the potential of the coriolic acid structure in anthelmintic applications, direct studies quantifying the specific activity of isolated this compound are limited.

| Compound/Extract | Organism | Activity | Reference |

| Methanol extract of Chromolaena odorata (containing (S)-coriolic acid methyl ester) | Pheretima posthuma (adult Indian earthworm) | Dose-dependent anthelmintic activity | globinmed.com |

| (S)-Coriolic acid | Caenorhabditis elegans | Strong anthelmintic activity | mdpi.com |

Efficacy against Nematode Models (e.g., Caenorhabditis elegans)

(S)-Coriolic acid has demonstrated potent nematicidal activity against the model organism Caenorhabditis elegans. mdpi.comnih.gov Research has shown that very low concentrations of coriolic acid, with LD50 values in the range of 5-10 ppm, are effective against this saprophytic nematode. bac-lac.gc.ca This activity is part of a broader screening of fungal metabolites for nematicidal properties, where coriolic acid, isolated from submerged cultures of the mushroom Pleurotus pulmonarius, was among the most potent compounds. nih.gov The free-living nematode C. elegans is a widely used model in these studies due to its well-characterized genome and ease of laboratory maintenance, making it a good indicator for potential anthelmintic activity against parasitic worms. mdpi.com

Role of Hydroxylation and Unsaturation in Activity

The chemical structure of coriolic acid, specifically the presence of both a hydroxyl group and unsaturation, appears to be crucial for its enhanced activity against nematodes like C. elegans. mdpi.com Studies comparing the nematicidal effects of various fatty acids have revealed that hydroxylation and the presence of double bonds significantly increase their efficacy. mdpi.com For instance, the anthelmintic activity of ricinoleic acid, another hydroxylated fatty acid, was significantly higher than that of non-hydroxylated fatty acids like palmitic and oleic acid. mdpi.com This suggests that the hydroxyl group plays a key role in the compound's ability to act as an anthelmintic agent. mdpi.com

Antifungal Properties

(+)-Coriolic acid and its methyl ester have been the subject of extensive research regarding their antifungal properties, demonstrating significant inhibitory effects against a range of fungal species.

Inhibitory Effects against Fungal Species (e.g., Aspergillus niger, Leptosphaeria maculans, Pyrenophora spp.)

In vitro studies have consistently shown that coriolic acid exhibits strong antifungal activity against several important phytopathogenic fungi. nih.govcdnsciencepub.com It has been found to be particularly effective against Leptosphaeria maculans and Aspergillus niger. nih.govcdnsciencepub.com While the activity varies among different fungal species, coriolic acid has demonstrated a notable ability to reduce the severity of diseases caused by Pyrenophora spp. on wheat and barley. nih.govcdnsciencepub.com However, its effectiveness against L. maculans on canola in planta was not significant at lower concentrations. cdnsciencepub.com

Below is a table summarizing the in vitro antifungal activity of coriolic acid against various fungal species.

| Fungal Species | Common Disease Caused | In Vitro Inhibitory Effect of Coriolic Acid |

| Aspergillus niger | Black mold on fruits and vegetables | Strong inhibition. nih.govcdnsciencepub.com |

| Leptosphaeria maculans | Blackleg of canola | Strong inhibition. nih.govcdnsciencepub.com |

| Pyrenophora spp. | Net blotch of barley, tan spot of wheat | Disease severity reduction on host plants. nih.govcdnsciencepub.com |

| Fusarium graminearum | Fusarium head blight of wheat and barley | Weaker inhibitory activity. cdnsciencepub.com |

| Sclerotinia sclerotiorum | Sclerotinia stem rot of canola | Weaker inhibitory activity. cdnsciencepub.com |

Mechanisms of Action in Fungal Physiology and Ecology

The antifungal mechanism of coriolic acid is believed to be multifaceted and may be species-specific. nih.gov One proposed mechanism is its detergent-like interaction with cell membranes, which could disrupt membrane integrity and function. acs.org Furthermore, some hydroxy fatty acids are involved in regulating fungal development, such as sexual development, conidia formation, and mycotoxin production. nih.gov This suggests that the modes of action of these compounds might be complex and integrated with the physiological and ecological roles of the fungi themselves. nih.gov

Species-Specific Sensitivity and Sterol Content Relationship

The sensitivity of different fungal species to coriolic acid and other fatty acids may be linked to their cellular composition, particularly their sterol content. nih.gov Some studies suggest that fungi with lower sterol content in their membranes may be more susceptible to the disruptive effects of these fatty acids. nih.gov This highlights a potential area for further investigation to understand the precise molecular interactions that determine fungal sensitivity. The inhibitory effects of hydroxy unsaturated fatty acids (HUFAs) like coriolic acid are more pronounced against filamentous fungi, such as Aspergillus and Penicillium species, while yeasts like Candida and Saccharomyces tend to be resistant. acs.org

Structure-Activity Relationship Investigations in Biological Contexts

The biological activity of coriolic acid and its derivatives is intrinsically linked to their chemical structures. Studies have shown that both the hydroxyl group and the degree of unsaturation are critical for their antifungal and other biological activities. acs.orgresearchgate.net

Investigations into the structure-activity relationship have revealed that methyl esterification of coriolic acid can increase its anti-inflammatory activity. researchgate.net In contrast, the addition of a double bond to the fatty acid chain has been observed to decrease this particular inhibitory effect. researchgate.net In the context of antifungal activity, the presence of a hydroxyl group in the center of the acyl chain is a key feature for potent inhibition of filamentous fungi. acs.org The antifungal activities of these compounds are reported to be related to specific structural attributes, though these relationships have not been fully elucidated. acs.org

Influence of Methyl Esterification on Biological Activity

The esterification of fatty acids, particularly the conversion to their methyl ester form, has been shown to significantly modulate their biological activities. In the case of (+)-Coriolic acid, a hydroxylated fatty acid, methyl esterification has been observed to enhance its inhibitory effects on inflammatory pathways. ijpsm.comresearchgate.netnih.govrsc.org

Research investigating the anti-inflammatory properties of compounds isolated from Chromolaena odorata has provided clear evidence of this enhancement. researchgate.netnih.gov Studies comparing the inhibitory activity of (S)-coriolic acid and its methyl ester counterpart, (S)-coriolic acid methyl ester, on nitric oxide (NO) production and nuclear factor-kappa B (NF-κB) activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells revealed a marked increase in potency for the esterified form. researchgate.netnih.govrsc.org

Specifically, (S)-coriolic acid methyl ester demonstrated significantly lower IC₅₀ values for both NF-κB inhibition (5.22 µM) and NO production inhibition (5.73 µM) compared to (S)-coriolic acid (30.6 µM and 34.1 µM, respectively). researchgate.netnih.govrsc.org This suggests that the methyl ester group may facilitate cellular uptake or interaction with the target molecules, thereby increasing the compound's anti-inflammatory efficacy. rsc.org This trend of increased activity upon methyl esterification was also observed for a related compound, (S)-15,16-didehydrocoriolic acid, and its methyl ester. ijpsm.comresearchgate.net

Table 1: Inhibitory Concentration (IC₅₀) of Coriolic Acid and its Methyl Ester

| Compound | NF-κB Inhibition (IC₅₀ in µM) | NO Production Inhibition (IC₅₀ in µM) |

|---|---|---|

| (S)-Coriolic acid | 30.6 | 34.1 |

| (S)-Coriolic acid methyl ester | 5.22 | 5.73 |

Effects of Additional Double Bonds on Inhibitory Potency

The degree of unsaturation in the fatty acid chain is another critical determinant of biological activity. The introduction of additional double bonds into the structure of coriolic acid and its methyl ester has been shown to decrease their inhibitory potency against inflammatory markers. ijpsm.comresearchgate.netnih.gov

This effect was demonstrated in comparative studies of fatty acids isolated from Chromolaena odorata. ijpsm.comresearchgate.net When (S)-coriolic acid was compared to (S)-15,16-didehydrocoriolic acid, which contains an additional double bond, a reduction in inhibitory activity was observed. ijpsm.comresearchgate.net A similar decrease in potency was noted when comparing (S)-coriolic acid methyl ester with (S)-15,16-didehydrocoriolic acid methyl ester. ijpsm.comresearchgate.net

This suggests that the presence of the additional double bond in the fatty acid chain may alter the molecule's three-dimensional structure, potentially hindering its ability to effectively bind to and inhibit its molecular targets within the inflammatory cascade. ijpsm.comresearchgate.net

Table 2: Comparison of Inhibitory Effects with an Additional Double Bond

| Compound | Structural Feature | Relative Inhibitory Effect |

|---|---|---|

| (S)-Coriolic acid | One hydroxyl group, two double bonds | Higher |

| (S)-15,16-didehydrocoriolic acid | One hydroxyl group, three double bonds | Lower |

| (S)-Coriolic acid methyl ester | Esterified, two double bonds | Higher |

| (S)-15,16-didehydrocoriolic acid methyl ester | Esterified, three double bonds | Lower |

Advanced Analytical Methodologies for the Research of + Coriolic Acid Methyl

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to the study of (+)-Coriolic acid methyl, allowing for its isolation from natural sources and the purification of synthetic products. Various chromatographic methods are employed, each leveraging different chemical principles to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its free acid form. nih.govresearchgate.net The choice between reversed-phase and normal-phase modes depends on the specific separation goals.

Reversed-Phase (RP) HPLC: This is the most common HPLC mode for fatty acid analysis. researchgate.netnih.gov It separates molecules based on their hydrophobicity. For preparative purification of coriolic acid, a reversed-phase octadecyl-silica (ODS or C18) column is frequently used. nih.gov The separation is typically achieved using a gradient elution, where the mobile phase composition is gradually changed to elute compounds with increasing retention. nih.govnih.gov For instance, a mobile phase starting with a lower concentration of an organic solvent like acetonitrile (B52724) in water, with the acetonitrile concentration increasing over time, can effectively separate coriolic acid from other components. nih.gov This method is robust, simple, and useful for preparing milligram quantities of pure polyunsaturated fatty acid methyl esters (PUFA-MEs) for further studies. nih.gov

Normal-Phase (NP) HPLC: While less common for general purification, normal-phase HPLC is particularly valuable for separating stereoisomers (enantiomers). The enantioselective analysis of oxygenated polyunsaturated fatty acids, including compounds like coriolic acid, can be performed on chiral stationary phases (CSPs) often using normal-phase conditions. sci-hub.se A typical mobile phase for such separations might consist of a mixture like n-hexane and 2-propanol. sci-hub.se

Below is a table summarizing typical HPLC conditions used in the analysis of coriolic acid and related compounds.

| Parameter | Reversed-Phase HPLC Example |

| Stationary Phase (Column) | Octadecyl-silica (ODS) C18 nih.gov |

| Mobile Phase | Gradient of acetonitrile and water nih.gov |

| Detection | UV Absorbance chromatographyonline.com |

| Application | Preparative purification of coriolic acid nih.gov |

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for analyzing fatty acids. However, due to their low volatility, fatty acids like coriolic acid must first be converted into more volatile derivatives. ifremer.fr

The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs), making this compound itself suitable for direct GC analysis. ifremer.fr FAMEs are simple in structure, volatile, and exhibit good chromatographic properties. ifremer.fr The analysis is typically performed on low-polarity capillary columns. ifremer.fr

For detailed structural elucidation, such as confirming the exact position of double bonds and the hydroxyl group, other derivatives can be prepared. nih.gov 4,4-dimethyloxazoline (DMOX) derivatives are particularly useful for this purpose, as their mass spectra provide clear fragmentation patterns that allow for unambiguous structure determination. nih.gov GC-MS analysis of these derivatives is a crucial step in confirming the identity of the isolated or synthesized compound. researchgate.netnih.gov

Thin Layer Chromatography (TLC) is an essential and widely used technique for the initial purification and fractionation of lipid extracts containing (+)-coriolic acid. nih.gov It is often used as a preparative method to isolate the compound of interest from a crude mixture before final purification by HPLC. nih.gov

In this process, the extract is applied to a silica (B1680970) gel plate, which is then developed in a chamber containing a specific solvent system. nih.govcsic.es A common solvent system for the preparative TLC of coriolic acid is a mixture of hexane, ethyl acetate, and acetic acid (e.g., in a 15:5:1 ratio). nih.gov Different compounds migrate up the plate at different rates depending on their polarity and interaction with the stationary phase, allowing for their separation into distinct bands. nih.gov These bands can then be scraped from the plate and the compound eluted with a suitable solvent. csic.es TLC is also effective in separating positional isomers; for instance, the methyl ester of coriolic acid (a 13-hydroxy derivative) shows a higher retention factor (Rf) than its 9-hydroxy isomer on silica gel plates developed with a hexane/ethyl ether system. csic.es

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used for the detection and quantification of this compound in complex biological matrices. acs.org This method combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. nih.gov

The UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method allows for rapid and highly sensitive analysis of fatty acid profiles. nih.gov After chromatographic separation, the analyte is ionized (e.g., by ESI) and subjected to multiple stages of mass analysis. nih.gov This process enables the generation of specific fragmentation patterns that are unique to the compound, allowing for its unambiguous identification and precise quantification, even at very low concentrations. acs.org The technique's accuracy can be enhanced by using purified coriolic acid as an external standard for calibration. acs.org

Spectroscopic Characterization Methods

Once purified, the definitive identification and structural elucidation of this compound are accomplished using spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of organic molecules like this compound. nih.govresearchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is used to assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.govnih.gov

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For coriolic acid, characteristic signals include those from olefinic methines (protons on the double bonds), an oxygenated methine (the proton on the carbon bearing the hydroxyl group), multiple methylene (B1212753) groups in the aliphatic chain, and a terminal methyl group. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals in the spectrum of coriolic acid include a carbonyl carbon from the carboxylic acid group, four olefinic methine carbons, one oxygenated methine carbon, several methylene carbons, and a methyl carbon. nih.gov

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular structure by showing correlations between different nuclei. magritek.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbons. This helps to establish the sequence of protons along the fatty acid chain. nih.govmagritek.com

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of proton-bearing carbons. nih.govmdpi.com

The following tables present the ¹H and ¹³C NMR spectral data for the closely related coriolic acid, which provides a reference for the expected signals in its methyl ester.

Table of ¹H NMR Data for Coriolic Acid (Data obtained in CD₃OD) nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 6.50, 5.98, 5.62, 5.41 | m | Olefinic methines |

| 4.08 | m | Oxygenated methine |

| 2.27, 2.20, 1.60, 1.40, 1.54/1.48, 1.25–1.40 | m | Methylene groups |

| 0.91 | t | Methyl group |

Table of ¹³C NMR Data for Coriolic Acid (Data obtained in CD₃OD) nih.gov

| Chemical Shift (δ ppm) | Assignment |

| 178.1 | Carbonyl carbon |

| 137.5, 133.0, 129.5, 126.7 | Olefinic methine carbons |

| 73.5 | Oxygenated methine carbon |

| 38.6, 35.2, 33.1, 30.8, 30.4, 40.4, 28.7, 26.4, 26.3, 23.8 | Methylene carbons |

| 14.6 | Methyl carbon |

Mass Spectrometry (MS, ESI-MS, TOF-MS) of Methyl Ester Derivatives

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and identification of this compound and its derivatives. The analysis typically involves the methyl ester form of coriolic acid to enhance volatility for gas chromatography-mass spectrometry (GC-MS) or to improve ionization efficiency in electrospray ionization (ESI) and time-of-flight (TOF) mass spectrometry.

In GC-MS analysis, particularly with electron ionization (EI), the methyl ester of coriolic acid undergoes fragmentation, which can sometimes lead to ambiguous spectra due to side reactions at high temperatures. ualberta.ca However, EI-MS provides valuable information, as the fragmentation patterns of fatty acid methyl esters (FAMEs) can be diagnostic, although extensive fragmentation can lead to the loss of the molecular ion, complicating identification. csic.esnih.gov

To overcome the limitations of EI, "soft" ionization techniques like ESI and atmospheric pressure chemical ionization (APCI) are employed, especially in conjunction with liquid chromatography (LC-MS). csic.es ESI-MS is particularly useful for analyzing FAMEs, often promoting the formation of sodium adducts ([M+Na]+), which helps in the determination of the molecular weight. nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF), provides accurate mass measurements, which adds confidence to the identification of FAMEs like this compound. csic.esnih.gov

The table below summarizes the mass-to-charge ratios (m/z) for sodiated adducts of common fatty acid methyl esters that may be analyzed alongside this compound.

Table 1: Mass-to-Charge Ratios (m/z) of Sodiated Adducts of Common Fatty Acid Methyl Esters in ESI-MS

| Fatty Acid Methyl Ester | Molecular Formula | m/z [M+Na]⁺ |

|---|---|---|

| Palmitic acid methyl ester (C16:0) | C₁₇H₃₄O₂ | 293.2451 |

| Linolenic acid methyl ester (C18:3) | C₁₉H₃₂O₂ | 315.2295 |

| Linoleic acid methyl ester (C18:2) | C₁₉H₃₄O₂ | 317.2451 |

| Oleic acid methyl ester (C18:1) | C₁₉H₃₆O₂ | 319.2608 |

| Stearic acid methyl ester (C18:0) | C₁₉H₃₈O₂ | 321.2764 |

| Ricinoleic acid methyl ester (C18:1, OH) | C₁₉H₃₆O₃ | 335.2557 |

| Arachidic acid methyl ester (C20:0) | C₂₁H₄₂O₂ | 349.3077 |

Data sourced from nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the analysis of compounds with chromophores, particularly conjugated systems. libretexts.org this compound, containing a conjugated diene system in its structure, exhibits characteristic absorption in the UV region. This property is useful for both qualitative detection and quantitative analysis.

The UV spectrum of this compound is characterized by a maximum absorption wavelength (λmax) that is indicative of the conjugated diene moiety. The λmax for conjugated dienes typically falls in the range of 220-250 nm. For instance, isoprene, a simple conjugated diene, has a λmax of 222 nm. libretexts.org The exact λmax for this compound can be influenced by the solvent and the substitution pattern of the conjugated system.

UV-Vis spectroscopy is often used in conjunction with other analytical techniques, such as high-performance liquid chromatography (HPLC), where a UV-Vis detector can selectively monitor for compounds like this compound in complex mixtures. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides crucial information about the functional groups present in a molecule. docbrown.info For this compound, the IR spectrum will display characteristic absorption bands corresponding to its key structural features: a hydroxyl group, an ester carbonyl group, carbon-carbon double bonds (alkene), and aliphatic carbon-hydrogen bonds.

The presence of a hydroxyl (-OH) group gives rise to a broad absorption band typically in the region of 3500-3200 cm⁻¹. The ester carbonyl (C=O) stretch is a strong, sharp peak usually found around 1740-1720 cm⁻¹. The C=C stretching vibrations of the conjugated diene will appear in the 1650-1600 cm⁻¹ region. Aliphatic C-H stretches from the fatty acid chain are observed just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Ester Carbonyl (C=O) | C=O Stretch | 1740 - 1720 (strong, sharp) |

| Alkene (C=C) | C=C Stretch | 1650 - 1600 |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 |

Data compiled from general IR spectroscopy principles. spectroscopyonline.comlibretexts.org

Derivatization Strategies for Enhanced Analysis

Derivatization is a common strategy in the analysis of hydroxy fatty acids like (+)-Coriolic acid to improve their analytical properties, such as volatility, thermal stability, and chromatographic behavior, as well as to obtain more structural information from mass spectrometry. rsc.org

Silylation for Hydroxy Group Derivatization (e.g., Trimethylsilyl (B98337) (TMS) Ether Derivatives)

Silylation is a widely used derivatization technique that converts active hydrogen atoms in functional groups like hydroxyls into trimethylsilyl (TMS) ethers. chemcoplus.co.jp This process significantly increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. rsc.org For this compound, the hydroxyl group is converted to a TMS ether. ualberta.ca

The derivatization reaction is typically carried out using silylating reagents such as N,O-Bistrifluoroacetamide (BSTFA) with a catalyst like trimethylsilyl chloride (TMCS). rsc.org The resulting TMS ether of this compound provides a more robust molecule for GC-MS analysis, leading to less on-column degradation and more informative mass spectra. ualberta.carsc.org A key advantage of silylation is the increase in the mass-to-charge ratio (m/z) of characteristic fragment ions, making them more distinguishable from low molecular weight signals in the mass spectrum. ualberta.carsc.org

Preparation of α-Methoxy-α-(trifluoromethyl)phenylacetate (MTPA) Derivatives for Enantiomeric Excess Determination

Determining the enantiomeric purity of chiral molecules like (+)-Coriolic acid is crucial. A powerful method for this is the use of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The acid chloride of MTPA reacts with the hydroxyl group of this compound to form diastereomeric esters. units.it

These resulting diastereomers have distinct signals in nuclear magnetic resonance (NMR) spectroscopy, particularly in ¹H and ¹⁹F NMR. researchgate.netresearchgate.net By comparing the integration of the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original (+)-Coriolic acid can be accurately determined. researchgate.netresearchgate.net This method is highly sensitive and can be performed on small sample sizes. units.it

Quantitative and Qualitative Research Applications of Analytical Methods

The analytical methodologies described above are instrumental in both the qualitative and quantitative investigation of this compound in various research contexts.

Qualitatively, these methods are essential for the identification and structural confirmation of this compound in complex biological and chemical samples. researchgate.net For instance, GC-MS and LC-MS/MS are used to identify coriolic acid in plant extracts and microbial cultures. ualberta.cafrontiersin.org The fragmentation patterns in mass spectrometry and the retention times in chromatography, when compared to authentic standards, provide definitive identification.

Quantitatively, these techniques allow for the precise measurement of the concentration of this compound. Derivatization followed by GC-MS or HPLC with UV or MS detection is a common workflow for quantification. researchgate.net For example, the anti-inflammatory effects of this compound have been quantified by measuring its ability to inhibit nitric oxide production, with an IC₅₀ value determined to be 5.22 µM. nih.gov Such quantitative data is vital for understanding its biological activity and potential applications. The stability of derivatives, such as TMS ethers, is an important consideration for accurate quantification, with studies showing that storage at low temperatures (-18 °C) can maintain their integrity for extended periods. nih.gov

Analysis of Hydroxy Fatty Acid Methyl Esters from Natural Sources

The analysis of hydroxy fatty acid (HFA) methyl esters, such as this compound, from natural sources presents unique challenges due to the structural complexity and potential for degradation during sample preparation. Base-catalyzed transesterification is a frequently employed method to obtain HFA methyl esters from their bound forms in materials like seed oils. For instance, the methyl ester of coriolic acid (13-hydroxy-9,11-octadecadienoic acid) has been successfully prepared and analyzed from the seed oil of Coriaria nepalensis using this technique. rsc.org This method is particularly advantageous for HFAs with sensitive structures, like hydroxydienes, as it helps avoid the formation of acid-labile structures that can occur during lipid oxidation studies. rsc.org

However, analytical methods must be chosen carefully. Acid-catalyzed esterification, for example, can lead to undesirable side reactions, including the methoxylation of the hydroxyl group. rsc.org Furthermore, the high temperatures used in Gas Chromatography (GC) for separation can cause issues such as dehydration and double bond migration in hydroxy-diene structures like coriolic acid, leading to potential ambiguities in the identification of the fatty acid methyl ester (FAME). rsc.org

To mitigate these issues and obtain clear structural information, derivatization of the hydroxyl groups is a common and beneficial strategy. Silylation of the HFA methyl esters is a solution that helps protect the hydroxyl group, making it more stable for GC analysis and yielding positional information in mass spectrometry. rsc.org For more complex analyses, especially of intact HFA-containing lipids without prior saponification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. This method allows for the direct analysis of long-chain fatty acid esters of HFAs after extraction and purification, with fragmentation spectra indicating the precise location of the hydroxyl group and the ester type. rsc.org

Table 1: Analytical Methods for Hydroxy Fatty Acid Methyl Esters from Natural Sources

| Method | Principle | Application Example | Potential Issues/Considerations |

| Base-Catalyzed Transesterification | Converts ester-bound HFAs into their methyl esters using a base catalyst (e.g., NaOCH₃ in methanol). | Obtaining methyl coriolic acid from Coriaria nepalensis seed oil. rsc.org | Suitable for acid-sensitive structures like hydroxydienes. rsc.org |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interaction with a stationary phase. | Analysis of FAME profiles. | High temperatures can cause dehydration and double bond migration in HFAs like coriolic acid. rsc.org |

| GC with Silylation | Derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether to increase volatility and thermal stability. | Overcomes GC-related degradation, allowing for more accurate identification. rsc.org | Protects the hydroxyl group, preventing loss of structural information during analysis. rsc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates intact lipid molecules followed by fragmentation and mass analysis for structural elucidation. | Direct analysis of HFA-containing lipids after extraction and purification. rsc.org | Provides detailed structural information, including the position of the hydroxyl group. rsc.org |

Characterization of Oxidation Products and Intermediates

The oxidation of (+)-coriolic acid leads to a variety of products, the characterization of which provides insight into its chemical reactivity and potential biological transformations. Studies involving the oxidation of coriolic acid with potent oxidizing agents like the Fenton reagent (Fe²⁺/EDTA/H₂O₂) have identified several key products. In one such investigation, coriolic acid in a phosphate (B84403) buffer (pH 7.4) was reacted with the Fenton reagent, resulting in over 80% substrate consumption after four hours. researchgate.netnih.gov The resulting mixture was methylated for analysis, revealing a distinct pattern of oxidation products. researchgate.netnih.gov

The primary event in this free-radical oxidation pathway is proposed to be the abstraction of a hydrogen atom from the C-13 position. nih.gov This mechanism is supported by the loss of the original S-configuration in the reaction products. nih.gov The major product isolated was the keto derivative, with other significant products including epoxy and hydroxy-ketone compounds. researchgate.netnih.gov

Another significant oxidative pathway for coriolic acid is β-oxidation. In biological systems, this metabolic process can degrade the fatty acid chain. For example, (13R)-coriolic acid, the major fatty acid in the seed oil of Coriaria nepalensis, can undergo β-oxidative degradation to yield (R)-δ-decalactone. mdpi.com

Table 2: Characterization of Oxidation Products of Coriolic Acid

| Reaction Condition | Identified Product (as Methyl Ester) | Yield | Notes |

| Fenton Reagent (Fe²⁺/EDTA/H₂O₂), pH 7.4 researchgate.netnih.gov | (9Z,11E)-13-oxo-9,11-octadecadienoate methyl ester | 40% | Identified as the major, less polar product. researchgate.netnih.gov |

| Fenton Reagent (Fe²⁺/EDTA/H₂O₂), pH 7.4 researchgate.netnih.gov | (11E)-9,10-epoxy-13-hydroxy-11-octadecenoate methyl ester | 15% | A major hydroxyepoxide product identified via 2D NMR. researchgate.netnih.gov |

| Fenton Reagent (Fe²⁺/EDTA/H₂O₂), pH 7.4 researchgate.netnih.gov | (10E)-9-hydroxy-13-oxo-10-octadecenoate methyl ester | 10% | A major hydroxyketone product identified via 2D NMR. researchgate.netnih.gov |

| Biotransformation (β-oxidation) mdpi.com | (R)-δ-Decalactone | Not Specified | Product formed from (13R)-coriolic acid via β-oxidative degradation. mdpi.com |

Stereochemical Investigations and Enantioselective Research of + Coriolic Acid Methyl

Stereoisomerism and Enantiomeric Forms (S/R)

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. ibchem.commasterorganicchemistry.comiitk.ac.in Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. ibchem.commasterorganicchemistry.comiitk.ac.in The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to enantiomers. ibchem.com

In the case of coriolic acid and its methyl ester, the chiral center is located at the carbon atom bearing the hydroxyl group (C-13). This gives rise to two enantiomeric forms: (S)-coriolic acid and (R)-coriolic acid. The designations 'S' (from the Latin sinister, meaning left) and 'R' (from the Latin dexter, meaning right) are determined by the Cahn-Ingold-Prelog priority rules, which assign priorities to the groups attached to the chiral center. ibchem.com (+)-Coriolic acid has been identified as the (R) enantiomer. nih.gov

The specific rotation of plane-polarized light is a characteristic physical property of enantiomers; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) by an equal magnitude. ibchem.com

Stereospecificity of Enzymatic Reactions in Biosynthesis and Biotransformation

The biosynthesis of coriolic acid in many biological systems exhibits a high degree of stereospecificity, primarily due to the action of enzymes. Lipoxygenases (LOXs) are key enzymes involved in the oxygenation of polyunsaturated fatty acids like linoleic acid to produce hydroperoxy fatty acids, the precursors to hydroxy fatty acids such as coriolic acid. researchgate.netd-nb.info

In many plants and fungi, the enzymatic oxygenation of linoleic acid is highly stereospecific, leading to the formation of an almost pure enantiomer. researchgate.net For instance, soybean lipoxygenase-1 catalyzes the conversion of linoleic acid primarily to (S)-13-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE), which is then reduced to (S)-coriolic acid. researchgate.netd-nb.info This high stereospecificity is a hallmark of enzyme-catalyzed reactions, where the three-dimensional structure of the enzyme's active site dictates the orientation of the substrate and the stereochemical outcome of the reaction.

However, it has been observed that in some plants and fungi, partial racemization of coriolic acid can occur at some stage, potentially when the hydroperoxides are further processed by peroxidases. researchgate.netresearchgate.net This suggests that while the initial enzymatic oxygenation is highly stereospecific, subsequent metabolic steps may be less so or non-enzymatic.

Biotransformation processes utilizing microorganisms can also exhibit high stereospecificity. For example, the conversion of (S)- and (R,S)-13-hydroxy-(Z,E)-9,11-octadecadienoic acid into optically pure (R)-δ-decalactone has been demonstrated in Sporobolomyces odorus. acs.org

Enantioselective Synthesis Methodologies

The demand for enantiomerically pure compounds in research and various applications has driven the development of numerous enantioselective synthesis methodologies for coriolic acid and its derivatives. These methods aim to produce a single enantiomer in high yield and enantiomeric excess (ee).

One approach involves the use of chiral catalysts or reagents that can direct the reaction towards the formation of the desired stereoisomer. For example, enantioselective reduction of a carbonyl group precursor using chiral reducing agents like (S)-BINAL-H has been employed in the synthesis of (S)-coriolic acid. researchgate.net

Another powerful strategy is catalytic asymmetric dihydroxylation, which has been utilized in a formal synthesis of (+)-coriolic acid. york.ac.uk Cross-metathesis reactions catalyzed by transition metal complexes also offer a direct route to Z-alkenyl halides, which can then be converted to (S)-coriolic acid methyl ester through subsequent cross-coupling reactions. nih.gov

Chemoenzymatic synthesis provides a combined approach, leveraging the high stereospecificity of enzymes. A notable example is the large-scale synthesis of (+)-coriolic acid starting from linoleic acid, which utilizes soybean lipoxygenase for the initial stereospecific oxygenation, achieving a high enantiomeric excess. researchgate.net

Chiral Separation Techniques for Enantiomer Resolution

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral separation techniques are necessary to resolve the enantiomers. wikipedia.org These methods are crucial for obtaining enantiomerically pure samples for biological testing and other applications.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of fatty acids and their esters. aocs.orgamericanpharmaceuticalreview.com This can be achieved in two main ways:

Separation of diastereomeric derivatives: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. aocs.orglibretexts.org After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Resolution on a chiral stationary phase (CSP): The racemic mixture is directly separated on an HPLC column that has a chiral stationary phase. aocs.orgamericanpharmaceuticalreview.comnih.gov The enantiomers interact differently with the CSP, leading to different retention times and thus separation.

Gas Chromatography (GC) can also be used for chiral resolution, often after converting the enantiomers into diastereomeric derivatives. aocs.org For instance, hydroxy fatty acid methyl esters can be derivatized with chiral reagents like L-(-)-menthyloxycarbonyl to form diastereomers that can be separated by GC. aocs.org

Racemization Phenomena in Biological Systems

While enzymatic biosynthesis is typically highly stereospecific, the presence of racemic or near-racemic mixtures of coriolic acid has been observed in some biological contexts. researchgate.net This suggests the occurrence of racemization, the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture.

One potential mechanism for racemization in biological systems involves non-enzymatic, free-radical mediated oxidation processes. researchgate.net These reactions are generally not stereospecific and can lead to the formation of both (S) and (R) enantiomers. For instance, the finding of a mixture of S/R stereoisomers of 13-hydroxyoctadecadienoic acid in psoriatic scales points towards a non-lipoxygenase, possibly cyclooxygenase-mediated or free-radical-induced, pathway. researchgate.net

Furthermore, even if the initial product of an enzymatic reaction is enantiomerically pure, subsequent processing by other enzymes or chemical transformations within the biological system could lead to a loss of stereochemical integrity. researchgate.net

Influence of Stereochemistry on Biological Activity